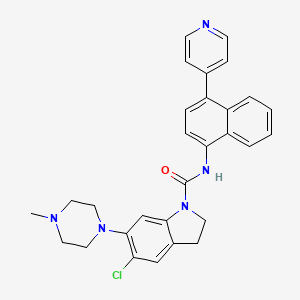

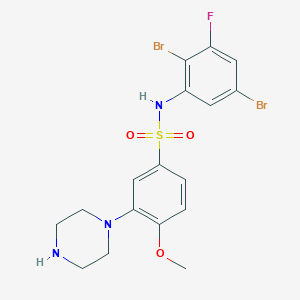

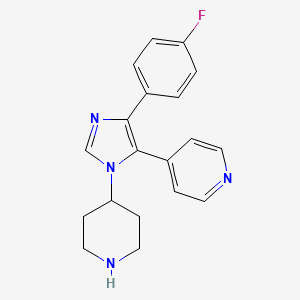

![molecular formula C17H15N3O B1680892 2-Méthyl-8-(phénylméthoxy)imidazo[1,2-a]pyridine-3-acétonitrile CAS No. 76081-98-6](/img/structure/B1680892.png)

2-Méthyl-8-(phénylméthoxy)imidazo[1,2-a]pyridine-3-acétonitrile

Vue d'ensemble

Description

“2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile” is an imidazopyridine with the molecular formula C17H15N3O . It is also known by other names such as SCH 28080 .

Molecular Structure Analysis

The molecular structure of this compound includes a phenylmethoxy group attached to an imidazo[1,2-a]pyridine ring, with a methyl group and an acetonitrile group also attached to the ring .Chemical Reactions Analysis

This compound is known to bind to gastric vesicle preparations containing the (H+ + K+)-ATPase, and this binding can be displaced by lumenal K+ .Physical And Chemical Properties Analysis

The compound is a solid with a white to light tan color. It is soluble in DMSO at concentrations greater than 10 mg/mL, but it is insoluble in water .Applications De Recherche Scientifique

Inhibition de la Sécrétion Acide Gastrique

SCH-28080 est un inhibiteur puissant de l'H+ gastrique, K±ATPase . Il se lie au site de reconnaissance du K+ et est compétitif par rapport au K+. Cela le rend efficace pour inhiber la sécrétion acide gastrique à la fois in vitro et in vivo .

Propriétés Anti-ulcéreuses

En raison de sa capacité à inhiber la sécrétion acide gastrique, SCH-28080 s'est avéré avoir des propriétés anti-ulcéreuses . Cela en fait un candidat potentiel pour le traitement de conditions telles que les ulcères peptiques.

Étude de l'Établissement de l'Axe Gauche-Droite

SCH-28080 a été utilisé dans la recherche pour étudier le rôle de l'H+/K±ATPase dans l'établissement de l'axe gauche-droit pendant le développement . Cette recherche est cruciale pour comprendre la biologie du développement et l'embryogenèse.

Développement de Médicaments

Le fragment imidazopyridine, qui fait partie de la structure du SCH-28080, est reconnu comme un échafaudage de « préjugé médicamenteux » en raison de sa large gamme d'applications en chimie médicinale . Cela fait du SCH-28080 un composé précieux dans le développement de médicaments.

Applications en Science des Matériaux

L'imidazopyridine est également utile en science des matériaux en raison de son caractère structurel . Par conséquent, SCH-28080 pourrait potentiellement avoir des applications dans ce domaine également.

Étude des Enzymes ATPase

SCH-28080 a été utilisé pour étudier l'activité enzymatique de l'H+K+ ATPase . Cette recherche est importante pour comprendre la fonction et la régulation des enzymes ATPase.

Mécanisme D'action

Target of Action

The primary target of 2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile, also known as SCH28080, is the gastric H+/K+ ATPase . This enzyme is responsible for the final step in the production of gastric acid in the stomach, making it a key player in the regulation of acid secretion .

Mode of Action

SCH28080 acts as a reversible, K+ competitive inhibitor of the gastric H+/K+ ATPase . It binds to the enzyme in a competitive manner with potassium ions, thereby inhibiting the enzyme’s activity . This results in a decrease in the production of gastric acid .

Biochemical Pathways

By inhibiting the gastric H+/K+ ATPase, SCH28080 disrupts the proton pump that is integral to the production of gastric acid . This leads to a decrease in the acidity of the stomach, which can have downstream effects on processes such as digestion and the absorption of certain drugs .

Result of Action

The primary result of SCH28080’s action is a reduction in gastric acid secretion , which can lead to an increase in gastric pH . This makes it an effective treatment for conditions such as peptic ulcers . In vitro studies have shown that SCH28080 can cause a dose-dependent reduction in cell viability .

Propriétés

IUPAC Name |

2-(2-methyl-8-phenylmethoxyimidazo[1,2-a]pyridin-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O/c1-13-15(9-10-18)20-11-5-8-16(17(20)19-13)21-12-14-6-3-2-4-7-14/h2-8,11H,9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYKJFEPAUKAXNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=C(C2=N1)OCC3=CC=CC=C3)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10226971 | |

| Record name | SCH 28080 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10226971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76081-98-6 | |

| Record name | SCH 28080 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076081986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SCH 28080 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10226971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCH-28080 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00427X161I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of 2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile?

A: 2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile functions as a reversible inhibitor of the gastric proton pump (H+,K+-ATPase) [, , ]. It exhibits competitive inhibition with potassium ions (K+) at the binding site of this enzyme [, ]. This inhibition effectively suppresses gastric acid secretion, making it a potential therapeutic agent for ulcers and other acid-related disorders.

Q2: How does the structure of 2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile influence its activity?

A: Research suggests that specific structural features of 2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile are crucial for its interaction with the gastric proton pump. Studies involving mutations in the sixth transmembrane segment of the H+,K+-ATPase α-subunit, particularly at Glu-822, revealed a significant decrease in sensitivity to the compound []. This suggests Glu-822 plays a vital role in binding 2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile. Interestingly, this residue is not conserved in the Na+,K+-ATPase or other H+,K+-ATPases insensitive to the compound, potentially explaining its selectivity for the gastric proton pump [].

Q3: Beyond its inhibitory effect on acid secretion, does 2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile exhibit other activities relevant to gastric protection?

A: Yes, research suggests 2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile might be involved in regulating the activity of a phospholipid flippase found in gastric vesicles [, ]. This flippase translocates phospholipids like phosphatidylcholine, phosphatidylethanolamine, and phosphatidylserine across the membrane bilayer [, ]. Notably, the compound inhibits this flippase activity, and this inhibition correlates with its inhibition of a high-affinity Mg2+-ATPase activity present in the gastric vesicles []. This finding suggests a potential link between 2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile, phospholipid asymmetry, and gastric cytoprotection, warranting further investigation.

Q4: Has 2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile demonstrated efficacy in models beyond isolated cells or tissues?

A: Research shows that 2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile exhibits promising anti-ulcer activity in various animal models. It effectively inhibits gastric ulcers induced by cysteamine, reserpine, and stress in rats []. Importantly, its efficacy in these models appears to stem primarily from its potent antisecretory action []. These findings highlight its potential as a therapeutic agent for ulcer management.

Q5: What is the significance of developing stable cell lines expressing the gastric proton pump, and how does 2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile contribute to this research?

A: Stable cell lines expressing the functional gastric proton pump are invaluable tools for studying the enzyme's structure, function, and regulation []. Researchers have successfully developed cell lines co-expressing the α and β subunits of the gastric proton pump, which demonstrate K+-stimulated ATPase activity and proton transport sensitive to 2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile []. These cell lines provide a robust platform for further dissecting the mechanism of action of the compound and exploring its therapeutic potential.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

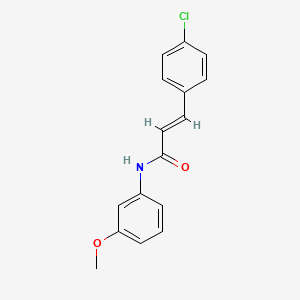

![(2'-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)(1'-methyl-6,7-dihydrospiro[furo[2,3-f]indole-3,4'-piperidin]-5(2H)-yl)methanone](/img/structure/B1680811.png)

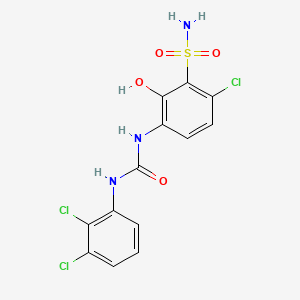

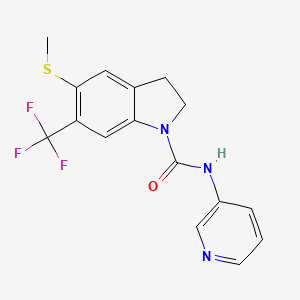

![(1'-ethyl-6,7-dihydro-5H-spiro[furo[2,3-f]indole-3,4'-piperidin]-5-yl)[2'-methyl-4'-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-4-yl]methanone](/img/structure/B1680816.png)

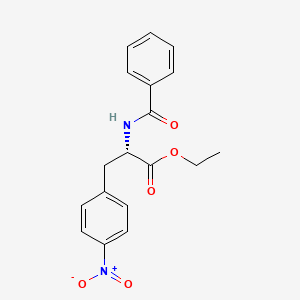

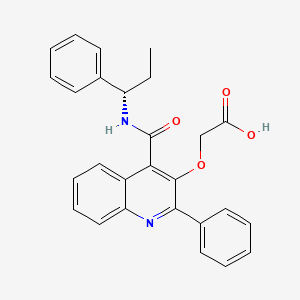

![{4-[(1-{[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino}cyclopentyl)methyl]phenoxymethyl}(phenyl)phosphinic acid](/img/structure/B1680819.png)

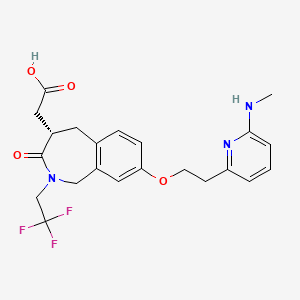

![2-[(4S)-3-oxo-8-[3-(pyridin-2-ylamino)propoxy]-2-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-2-benzazepin-4-yl]acetic acid](/img/structure/B1680821.png)